4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 3-methoxyphenyl acetyl group. Its molecular formula is C₁₈H₂₀F₃N₅O₂, and it is associated with applications in medicinal chemistry due to the pharmacological versatility of pyrimidine derivatives . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring contributes to solubility and binding interactions.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-14-4-2-3-13(9-14)10-17(26)25-7-5-24(6-8-25)16-11-15(18(19,20)21)22-12-23-16/h2-4,9,11-12H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSQVTUIUFPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:
- PC3 (Prostate Cancer)
- K562 (Chronic Myeloid Leukemia)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
Case Study : In vitro assays indicated that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | 10 |
| K562 | 8 | Doxorubicin | 12 |
| HeLa | 6 | Doxorubicin | 9 |
| A549 | 7 | Doxorubicin | 11 |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of specific enzymes involved in metabolic pathways, particularly monoamine oxidase (MAO).
Case Study : A related derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting its potential application in treating neurodegenerative disorders like Alzheimer's disease .
Antimicrobial Properties
In addition to anticancer activity, the compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains.
Findings : The compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria in disk diffusion assays, highlighting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Methoxyphenyl Acetyl | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or neurodegeneration .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their differences:
Key Observations:
- Trifluoromethyl Group Ubiquity : All compounds share a trifluoromethyl-substituted pyrimidine core, a hallmark of improved metabolic stability and target affinity .
- Piperazine Modifications : The target compound’s 3-methoxyphenyl acetyl group distinguishes it from analogs with sulfonyl (BJ05054), cyclopentane (BJ05052), or thiazole-urea (10k) substituents. These variations influence steric bulk and hydrogen-bonding capacity .
- Molecular Weight : The target compound (403.38 g/mol) is lighter than BJ05052 (438.87 g/mol) but heavier than the cyclopropyl analog (298.28 g/mol), affecting bioavailability and blood-brain barrier penetration .
Stability and Market Status
- Discontinuation of Target Compound : CymitQuimica lists it as discontinued, possibly due to instability of the 3-methoxyphenyl acetyl group under physiological conditions or insufficient efficacy in early studies .
- BJ05054 and BJ05052 : These remain available, indicating favorable stability profiles or ongoing research interest in their sulfonyl and chlorophenyl substituents .
Biological Activity
The compound 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.45 g/mol. The structure features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a methoxyphenylacetyl group, which is crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. The following mechanisms have been identified:
- Ligand-Receptor Interactions : The compound has been shown to bind to metabotropic glutamate receptors (mGluRs), which play a significant role in neurotransmission and are implicated in various neurological disorders .
- Inhibition of Enzymatic Activity : It has been noted for its potential inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway, impacting cellular proliferation and survival .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. Notably, it showed more potent inhibitory activity against epidermoid carcinoma cells (HEP2) compared to doxorubicin, a standard chemotherapeutic agent .
Neuroprotective Effects
The compound's interaction with mGluRs suggests potential neuroprotective properties. In vitro studies have indicated that it may reduce neuronal apoptosis under oxidative stress conditions, which is beneficial in neurodegenerative diseases .
Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption characteristics, but detailed toxicity profiles remain to be established.
Q & A
Q. What are the established synthetic routes for 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via nucleophilic substitution or cyclization.
- Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃I under controlled conditions .
- Step 3: Functionalization of the piperazine ring with the 3-methoxyphenylacetyl group via amidation or alkylation.
Q. Critical Parameters :
Q. How is the structural integrity of the compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, pyrimidine C-F splitting at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., C₁₈H₁₉F₃N₅O₂ requires [M+H]⁺ = 400.1452) .
- X-ray Crystallography (if crystals are obtainable): Validates spatial arrangement of the trifluoromethyl and piperazine groups .
Advanced Research Questions
Q. What strategies address low yields in the trifluoromethylation step during synthesis?
- Optimized Reagents : Use of Umemoto’s reagent (trifluoromethylating agent) in THF at −78°C improves selectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) and minimizes decomposition .
- Purification Techniques : Flash chromatography with ethyl acetate/hexane gradients (3:1 ratio) isolates the product from byproducts .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?
- Electron-Withdrawing Nature : The -CF₃ group increases pyrimidine ring electrophilicity, enhancing susceptibility to nucleophilic attack at the 4-position.
- Impact on Piperazine Acetylation : The electron-deficient pyrimidine core stabilizes the transition state during piperazine functionalization .
- Spectroscopic Evidence : ¹⁹F NMR shows deshielding (δ −60 to −65 ppm) due to CF₃’s inductive effect .
Q. How can computational methods predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina screens against kinase or GPCR databases (e.g., PDB ID 3NY7 for PI3K) .
- Pharmacophore Modeling : Identifies key interactions (e.g., H-bonding with the pyrimidine N1, hydrophobic interactions with CF₃) .
- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability (>70%) due to moderate lipophilicity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity between this compound and its analogs?
- Structural Comparisons : Analog 4-{4-[(5-Cyclopropyl-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-pyrimidine (PubChem CID 199252) shows reduced potency due to steric hindrance from the oxazole group .
- Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) in kinase assays alter IC₅₀ values by 3-fold .
- Metabolic Stability : The 3-methoxyphenyl group in this compound improves microsomal stability (t₁/₂ > 60 min) compared to nitro-substituted analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
